3-Chloro-4-[(4-fluorobenzyl)oxy]aniline
Description
3-Chloro-4-[(4-fluorobenzyl)oxy]aniline is a substituted aniline derivative featuring a chloro group at the 3-position, a 4-fluorobenzyloxy moiety at the 4-position, and a primary amine group. This compound is characterized by its molecular formula C₁₃H₁₀ClFNO and a molecular weight of 251.68 g/mol (calculated). Its structure enables diverse applications in medicinal chemistry, particularly as an intermediate in kinase inhibitor synthesis (e.g., Lapatinib derivatives) and antiparasitic agents . Key synthetic routes include reductive amination and nucleophilic substitution reactions under mild conditions .
Properties
CAS No. |
202197-27-1 |
|---|---|
Molecular Formula |
C13H11ClFNO |
Molecular Weight |
251.68 g/mol |
IUPAC Name |
3-chloro-4-[(4-fluorophenyl)methoxy]aniline |
InChI |
InChI=1S/C13H11ClFNO/c14-12-7-11(16)5-6-13(12)17-8-9-1-3-10(15)4-2-9/h1-7H,8,16H2 |
InChI Key |
VQCZIZIHGIJMII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Condensation-Reduction Method
Sources : Benchchem, Chinese Journal of Modern Applied Pharmacy
A cost-effective route with high yield:
-
- Reactants : 1-(Chloromethyl)-3-fluorobenzene + 2-Chloro-4-nitrophenol
- Base : K₂CO₃
- Solvent : DMF/Acetone
- Conditions : Reflux, 6–8 hours
- Intermediate : 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene
-
- Reagent : Fe/NH₄Cl
- Solvent : Ethanol/Water
- Conditions : 70–80°C, 2–4 hours
- Yield : 82% overall
- Purity Validation :
- TLC : Rf = 0.45 (ethyl acetate/hexane 1:3)
- Melting Point : 78–82°C
- ¹H-NMR : δ 5.21 (s, 2H, -OCH₂-), 6.70–7.40 (m, aromatic protons)
Advantages : Low-cost reagents; minimal waste generation.
Catalytic Hydrogenation of Nitro Intermediate
Source : ChemicalBook, Ambeed
A high-yielding alternative for lab-scale synthesis:
- Reactant : 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene
- Catalyst : 5% Pt/C
- Solvent : Ethanol
- Conditions : 25 psi H₂, 50 minutes
- Yield : 100%
Comparison with Fe/NH₄Cl Reduction :
| Parameter | Fe/NH₄Cl Reduction | Catalytic Hydrogenation |
|---|---|---|
| Yield | 82% | 90–100% |
| Reaction Time | 2–4 hours | <1 hour |
| Cost | Low | High (Pt catalyst) |
| Scalability | Industrial | Lab-scale |
Applications in Pharmaceutical Synthesis
Source : Benchchem, Ambeed
The compound is a key intermediate in lapatinib ditosylate synthesis:
- Coupling Reaction :
- Reactant : 4-Chloro-6-iodoquinazoline
- Solvent : Isopropyl alcohol
- Conditions : Reflux, 6–12 hours
- Yield : 74–95%
Critical Process Considerations
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics.
- Byproduct Management : Bromination with NBS minimizes polybrominated byproducts compared to Br₂.
- Genotoxicity Control : Strict quality control (HPLC, LC-MS) is required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(4-fluorobenzyl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Chloro-4-[(4-fluorobenzyl)oxy]aniline is an organic compound with a molecular weight of approximately 251.68 g/mol. It contains a chloro group and a fluorobenzyl ether moiety, giving it unique chemical properties that make it useful in medicinal chemistry.
Scientific Research Applications
This compound is mainly used as an intermediate in the synthesis of pharmaceuticals. It is a building block in the synthesis of complex organic molecules and is studied for enzyme inhibition and protein interactions in biology. It is a precursor in the development of pharmaceutical agents and is used in the production of specialty chemicals and advanced materials in industry.
Pharmaceutical Intermediate
- Lapatinib Synthesis this compound is a key intermediate in the synthesis of Lapatinib, a drug used to treat breast cancer. It is significant in targeting certain kinases involved in cancer cell proliferation.
- Kinase Interactions Interaction studies have documented that this compound interacts with kinases that play a key role in cell signaling pathways associated with cancer progression. These interactions are crucial for understanding its effectiveness as a pharmaceutical agent and its potential side effects.
- Cellular Processes Studies indicate that this compound may affect cellular processes by modulating signaling pathways and gene expression, which is crucial in cancer biology. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Reagents Utilized
Common reagents used in reactions involving this compound include potassium carbonate for nucleophilic substitutions and iron powder for reduction processes.
Biological Activity
The biological activity of this compound is significant, especially regarding enzyme inhibition and protein interactions. It is involved in the synthesis of Lapatinib, where it interacts with enzymes responsible for the formation of the final product. At the molecular level, this compound exerts its effects through binding interactions with biomolecules and acts as an intermediate in the synthesis of kinase inhibitors like Lapatinib, where it binds to the active site of the enzyme, inhibiting its activity.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Chloro-4-(3-fluorobenzyloxy)aniline | Similar chloro and fluorine substituents | Used as an intermediate for different pharmaceuticals |
| Lapatinib | Contains a similar core structure | Specifically designed as a tyrosine kinase inhibitor |
| 4-Fluorobenzyl alcohol | Alcohol instead of amine | Used in different synthetic pathways |
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(4-fluorobenzyl)oxy]aniline involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can effectively disrupt abnormal cell growth, making it useful in cancer therapy .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes critical properties of 3-Chloro-4-[(4-fluorobenzyl)oxy]aniline and its analogs:
Key Observations :
- Solubility: The fluorobenzyloxy derivatives exhibit moderate solubility in organic solvents, whereas the chlorophenoxy analog (3-Chloro-4-(4-chlorophenoxy)aniline) has poor aqueous solubility, limiting its utility in drug formulations .
Antiparasitic Activity
- This compound: Demonstrates optimal potency against Plasmodium falciparum (malaria parasite) and Trypanosoma brucei (sleeping sickness pathogen) but is inactive against Leishmania species .
- 3-Chloro-4-(4-chlorophenoxy)aniline: Exhibits an ED₅₀ of 3.61 mg/kg against malaria, outperforming sarcosine-aniline hybrids. However, its low water solubility compromises efficacy in hybrid drug formulations .
Q & A
Q. What are the optimized synthetic routes for 3-Chloro-4-[(4-fluorobenzyl)oxy]aniline, and how do reaction conditions influence yield?
The compound is commonly synthesized via nucleophilic substitution between 1-(chloromethyl)-4-fluorobenzene and 2-chloro-4-nitrophenol in the presence of K₂CO₃, followed by reduction of the nitro group using Fe/NH₄Cl. This method achieves an 82% overall yield . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : Condensation at 80–90°C ensures efficient ether bond formation.
- Reduction conditions : Fe/NH₄Cl in ethanol/water (3:1) at reflux minimizes byproducts. Alternative routes (e.g., microwave-assisted synthesis) reduce reaction time but require specialized equipment .
Q. Which analytical techniques are critical for characterizing this compound?
- ¹H-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.6–7.4 ppm, benzyloxy -CH₂- at δ 4.9–5.1 ppm) .
- LCMS : Validates molecular weight (observed m/z: 280.7 [M+H]⁺) and purity (>98%) .
- TLC : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane, 1:3) .
- Melting point : Serves as a preliminary purity check (reported mp: 178–180°C) .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for derivatives of this compound be resolved?
Use SHELXL for small-molecule refinement and SHELXE for experimental phasing. Key steps:
- Data collection : High-resolution (<1.0 Å) X-ray diffraction minimizes errors.
- Twinning analysis : Employ SHELXD to detect and model twinned crystals.
- Hydrogen placement : Refine using restraints for aromatic C-H bonds (DFIX command) . Example: A derivative with a pyridinyl substituent showed improved refinement statistics (R1 < 0.05) after correcting for rotational disorder .
Q. What strategies mitigate competing side reactions during the synthesis of bioactivity-focused derivatives?
- Protecting groups : Use Boc or Fmoc to shield the aniline during coupling reactions (e.g., picolinamide formation) .
- Regioselective substitution : Direct electrophilic aromatic substitution to the para position using directing groups (e.g., -OCH₂Ar) .
- Catalytic optimization : Pd/NiO (1.1 wt%) in reductive amination improves selectivity for N-alkylated products (97% yield) .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Docking studies : Use AutoDock Vina to assess binding to targets like PqsR (quorum-sensing regulator). A derivative with a trifluoromethoxy group showed ΔG = -9.2 kcal/mol, correlating with biofilm inhibition (IC₅₀ = 2.1 µM) .
- QSAR models : Train on logP, H-bond acceptors, and polar surface area to optimize permeability (e.g., predicted Caco-2 Papp > 5 × 10⁻⁶ cm/s) .
Methodological Challenges & Data Interpretation
Q. How should researchers address conflicting spectral data for intermediates in the synthesis?
- Case example : A nitro intermediate showed unexpected LCMS peaks (m/z 310.2). Resolution steps:
HRMS : Confirmed a dimeric byproduct (m/z 619.3 [2M+H]⁺).
Kinetic control : Reduced reaction time from 24h to 12h to suppress dimerization .
Q. What are the best practices for scaling up lab-scale synthesis to pilot production?
- Process optimization : Replace Fe/NH₄Cl with catalytic hydrogenation (H₂/Pd-C) for greener reduction (yield: 85%, >99% conversion) .
- Waste management : Recover K₂CO₃ via aqueous extraction (85% reuse efficiency) .
- Safety : Monitor exotherms during nitro reduction; adiabatic calorimetry recommended for >100g batches .
Applications in Drug Discovery
Q. How is this compound utilized in designing kinase inhibitors?
The aniline core serves as a hinge-binding motif in kinase inhibitors. Example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
